tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate
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Overview
Description
tert-Butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate: is a compound that features a bicyclo[1.1.1]pentane core, which is a unique and rigid structure.
Preparation Methods
The synthesis of tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate typically involves the functionalization of the bicyclo[1.1.1]pentane framework. Two practical and scalable methods for constructing this framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butanes.
Nucleophilic/Radical Addition: This method involves the addition of nucleophiles or radicals across the central bond of [1.1.1]propellanes.
Chemical Reactions Analysis
tert-Butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The difluoro groups can be reduced under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups using common reagents like halides or sulfonates.
Scientific Research Applications
This compound has several applications in scientific research:
Drug Discovery: The bicyclo[1.1.1]pentane core is a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes.
Materials Science: It is used as a molecular rod, molecular rotor, supramolecular linker unit, and in the development of liquid crystals and metal-organic frameworks.
Chemistry: It serves as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate involves its interaction with molecular targets through its unique bicyclo[1.1.1]pentane core. This core can enhance the compound’s binding affinity and specificity to its targets, potentially leading to improved therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
- tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups, which can lead to variations in their chemical properties and applications. The presence of difluoro groups in tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate makes it unique and potentially more reactive in certain chemical reactions.
Properties
Molecular Formula |
C11H17F2NO3 |
---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C11H17F2NO3/c1-8(2,3)17-7(16)14-10-4-9(5-10,6-15)11(10,12)13/h15H,4-6H2,1-3H3,(H,14,16) |
InChI Key |
IOPMMOOUVYIXLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2(F)F)CO |
Origin of Product |
United States |
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